molecular formula C13H15N3OS B2474331 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207038-42-3

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2474331
CAS RN: 1207038-42-3
M. Wt: 261.34
InChI Key: RWQCMHGNQLMLTE-UHFFFAOYSA-N
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Description

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as MTAA and is a derivative of imidazole. The synthesis method of this compound is complex, and it requires specific reagents and conditions. The scientific research on MTAA has shown promising results in different areas, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Biological Evaluation of Derivatives : A study by Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) involved synthesizing derivatives of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide and testing their anticancer activity against human lung adenocarcinoma cells. One derivative showed high selectivity and induced apoptosis, though not as effectively as cisplatin (Evren et al., 2019).

Antibacterial Agents

  • Synthesis for Antibacterial Applications : Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of this compound starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds demonstrated significant antibacterial activity (Ramalingam et al., 2019).

pKa Determination and Drug Precursors

  • pKa Determination of Derivatives : Duran and Canbaz (2013) synthesized derivatives of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide for drug precursors. They determined the acidity constants of these compounds through UV spectroscopic studies, indicating their potential use in pharmaceutical applications (Duran & Canbaz, 2013).

Antimicrobial Activity

  • Evaluation of Antimicrobial Properties : Khairwar, Mishra, and Singh (2021) conducted a study on the antimicrobial activities of novel fused heterocyclic compounds derived from 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (Khairwar et al., 2021).

Miscellaneous Applications

  • Various Syntheses and Applications : Multiple studies have explored different synthesis methods and potential applications, such as acting as BACE1 inhibitors, exhibiting antioxidant properties, and functioning as components in metal complexes (Yan et al., 2017), (Basta et al., 2017).

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the imidazole ring in this compound, show clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

These could potentially include pathways related to viral replication, inflammation, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, cholinesterase activity, and more .

Pharmacokinetics

Molecular modeling studies and adme calculations of similar compounds suggest that they may have adequate pharmacokinetic properties .

Result of Action

Given the range of biological activities associated with similar compounds, the results of action could potentially include reduced viral replication, decreased inflammation, inhibited cancer cell proliferation, blocked hiv infection, reduced oxidative stress, inhibited microbial growth, suppressed tuberculosis, controlled diabetes, prevented malaria, inhibited cholinesterase activity, and more .

properties

IUPAC Name

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-9-3-5-10(6-4-9)11-7-15-13(16(11)2)18-8-12(14)17/h3-7H,8H2,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQCMHGNQLMLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

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